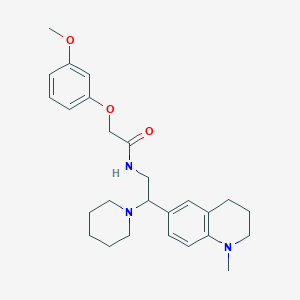![molecular formula C18H17N5O4S B2689734 2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile CAS No. 872842-70-1](/img/structure/B2689734.png)
2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile” is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk) . Syk plays essential roles in receptors for the Fc portion of immunoglobulins and B cell receptor complex signaling in various inflammatory cells .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a pyrimidinyl group attached to a sulfanylacetonitrile group and a dimethoxyphenyl group .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
The compound is involved in studies related to the synthesis and characterization of pyrimidine derivatives. Research shows that minor modifications in the molecular structure of pyrimidine compounds can lead to varied hydrogen-bonded aggregations. This phenomenon is crucial for understanding molecular interactions and designing compounds with specific properties (Jorge Trilleras et al., 2008). Additionally, the development of novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines as potential inhibitors for thymidylate synthase showcases the compound's role in antitumor and antibacterial agent synthesis (A. Gangjee et al., 1996).
Biological Activity
The compound's derivatives exhibit a wide range of biological activities. For instance, studies on sulfadimethoxine potentiated mixtures indicate their antibacterial efficacy in turkeys, highlighting the compound's potential in veterinary medicine (M. Mitrović et al., 1971). Moreover, the synthesis of bis(2-(pyrimidin-2-yl)ethoxy)alkanes explores the antioxidant, anticancer, and antibacterial properties of pyrimidine derivatives, underscoring the compound's importance in developing new therapeutic agents (V. Rani et al., 2012).
Antimicrobial Activities
One-pot synthesis methods for pyrido[2,3-d]pyrimidine derivatives have been developed, with some exhibiting antimicrobial activities against various fungi and bacteria. This research opens up new avenues for the development of antimicrobial agents (Ghodsi Mohammadi Ziarani et al., 2015). Similarly, the study on novel thiopyrimidine-glucuronide compounds reveals promising biological activities, including antimicrobial effects, suggesting the potential for these compounds in medical applications (R. Wanare, 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[7-(3,4-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-22-15-13(17(24)23(2)18(22)25)16(28-8-7-19)21-14(20-15)10-5-6-11(26-3)12(9-10)27-4/h5-6,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGLPZAHMDIPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)SCC#N)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
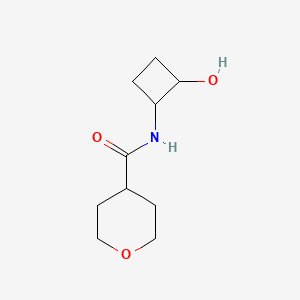

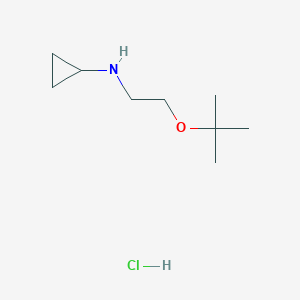

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/no-structure.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2689659.png)
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2689663.png)

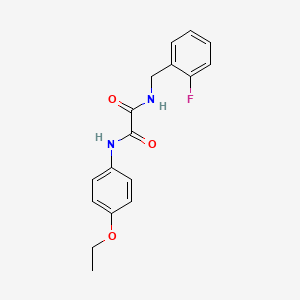
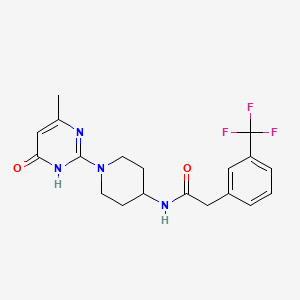
![(E)-2-(3-(2-chloro-6-fluorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689670.png)
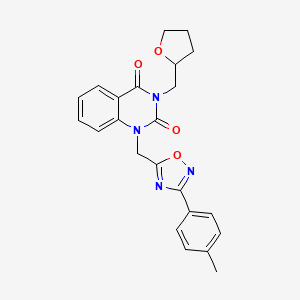
![ethyl 4-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]piperazine-1-carboxylate](/img/structure/B2689673.png)
